N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide
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Description
N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H19N3O3S and its molecular weight is 285.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have investigated the synthesis and properties of sulfonamide and related compounds, highlighting their relevance in developing new heterocyclic compounds with potential applications in materials science and catalysis. For instance, Bagley et al. (2005) demonstrated a multistep synthesis process for dimethyl sulfomycinamate, showcasing the compound's role in the synthesis of the sulfomycin family of antibiotics through Bohlmann-Rahtz heteroannulation reactions (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005). Additionally, the study on the supramolecular structures of sulfonamide isomers by Kosutić Hulita et al. (2005) provides insights into the conformation and hydrogen-bonding arrangements of these compounds, which are essential for their chemical behavior and potential applications (Kosutić Hulita, Danilovski, Filić, Marinković, Meštrović, & Dumić, 2005).
Applications in Material Science
Research by Mansoori and Ghanbari (2015) on novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties introduces a new aromatic diamine for the synthesis of polymers with potential for heavy metal ion adsorption, showcasing the application of related compounds in environmental remediation and material science (Mansoori & Ghanbari, 2015).
Properties
IUPAC Name |
N,N-dimethyl-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-10-4-5-12(13-8-10)18-11-6-7-15(9-11)19(16,17)14(2)3/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNRKMDEXLZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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